4,4,5,5-Tetramethyl-2-((1S,2R)-2-phenylcyclopropyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-((1S,2R)-2-phenylcyclopropyl)-1,3,2-dioxaborolane is an organoboron compound known for its stability and reactivity. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds. Its unique structure, which includes a cyclopropyl group and a dioxaborolane ring, makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-((1S,2R)-2-phenylcyclopropyl)-1,3,2-dioxaborolane typically involves the reaction of a cyclopropylboronic acid derivative with a dioxaborolane precursor. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction conditions often require a catalyst, such as palladium or nickel, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-((1S,2R)-2-phenylcyclopropyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides or other reduced boron species.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄)
Properties
Molecular Formula |
C15H21BO2 |
---|---|
Molecular Weight |
244.14 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1S,2R)-2-phenylcyclopropyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-10-12(13)11-8-6-5-7-9-11/h5-9,12-13H,10H2,1-4H3/t12-,13-/m0/s1 |
InChI Key |
UANSPBMADSQCLG-STQMWFEESA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@H]2C3=CC=CC=C3 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=CC=C3 |
Origin of Product |
United States |
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